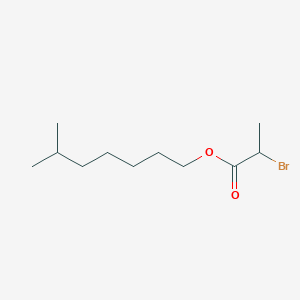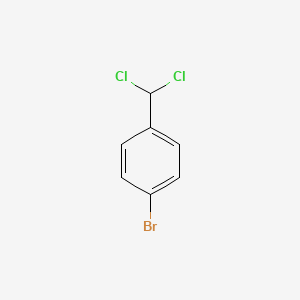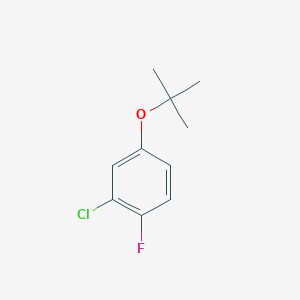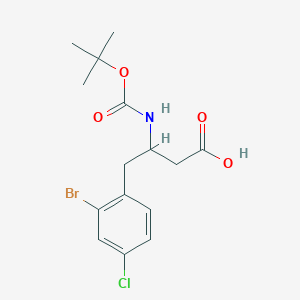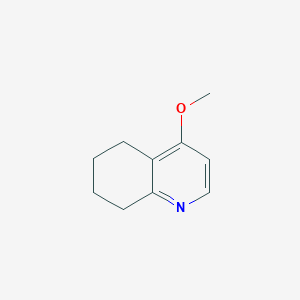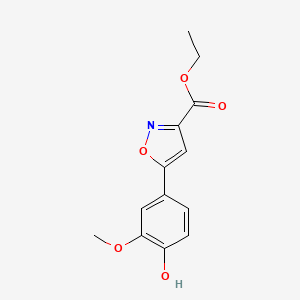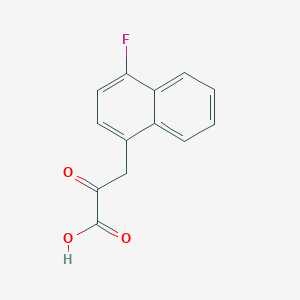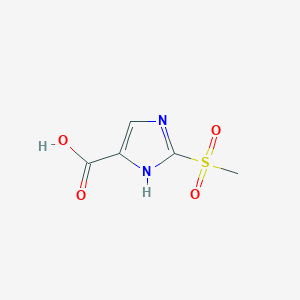
2-(Methylsulfonyl)imidazole-5-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfonyl)imidazole-5-carboxylic Acid is a heterocyclic compound that features an imidazole ring substituted with a methylsulfonyl group at the 2-position and a carboxylic acid group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)imidazole-5-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable sulfonylating agent, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group . The reaction conditions often require the use of catalysts such as nickel and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfonyl)imidazole-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other substituents.
Substitution: The imidazole ring can undergo substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce a wide range of functional groups onto the imidazole ring .
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfonyl)imidazole-5-carboxylic Acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(Methylsulfonyl)imidazole-5-carboxylic Acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions that modulate the activity of these targets . The specific pathways involved depend on the context in which the compound is used, such as inhibiting an enzyme or activating a receptor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole-4-carboxylic Acid: Similar structure but lacks the methylsulfonyl group.
2-(Methylthio)imidazole-5-carboxylic Acid: Similar structure but with a methylthio group instead of a methylsulfonyl group.
2-(Methylsulfonyl)imidazole-4-carboxylic Acid: Similar structure but with the carboxylic acid group at the 4-position.
Uniqueness
2-(Methylsulfonyl)imidazole-5-carboxylic Acid is unique due to the presence of both the methylsulfonyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields and provides opportunities for further chemical modifications .
Eigenschaften
Molekularformel |
C5H6N2O4S |
|---|---|
Molekulargewicht |
190.18 g/mol |
IUPAC-Name |
2-methylsulfonyl-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C5H6N2O4S/c1-12(10,11)5-6-2-3(7-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9) |
InChI-Schlüssel |
ZPACWWMJIYDDEH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC=C(N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


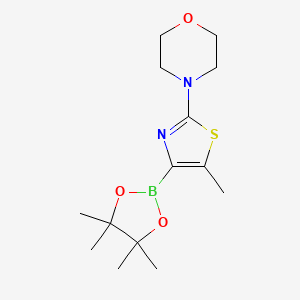

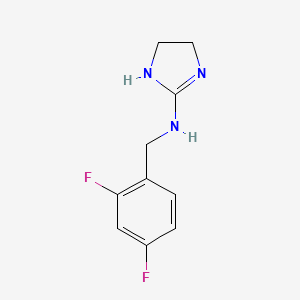
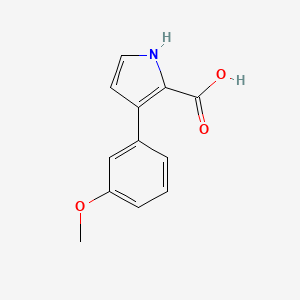
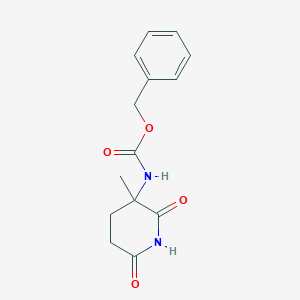
![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)
